3-(2-Bromo-4-methylphenyl)propiolic acid

Catalog No.
S15838031
CAS No.
M.F
C10H7BrO2
M. Wt
239.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Bromo-4-methylphenyl)propiolic acid

Product Name

3-(2-Bromo-4-methylphenyl)propiolic acid

IUPAC Name

3-(2-bromo-4-methylphenyl)prop-2-ynoic acid

Molecular Formula

C10H7BrO2

Molecular Weight

239.06 g/mol

InChI

InChI=1S/C10H7BrO2/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-3,6H,1H3,(H,12,13)

InChI Key

RGQSCKZAPDIYBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C#CC(=O)O)Br

3-(2-Bromo-4-methylphenyl)propiolic acid is an organic compound characterized by the presence of a bromine atom, a methyl group, and a propiolic acid functional group. Its chemical structure can be represented as follows:

C11H9BrO2\text{C}_{11}\text{H}_{9}\text{BrO}_{2}

The compound features a phenyl ring substituted with a bromine atom at the 2-position and a methyl group at the 4-position, along with a terminal alkyne group. This unique arrangement contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.

, including:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions. Common reagents include bases like sodium hydroxide or potassium carbonate.
  • Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds using palladium catalysts and boron reagents.

These reactions allow for the synthesis of diverse derivatives and complex organic molecules.

The synthesis of 3-(2-Bromo-4-methylphenyl)propiolic acid typically involves the bromination of 4-methylphenylpropiolic acid. The general synthetic route includes:

  • Bromination: The starting material is reacted with bromine or a brominating agent in a suitable solvent (such as dichloromethane) under controlled conditions.
  • Isolation and Purification: The product is isolated through crystallization or chromatography to achieve high purity.

Industrial production may utilize automated systems and continuous flow reactors to enhance efficiency and yield.

3-(2-Bromo-4-methylphenyl)propiolic acid has several applications in:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic compounds.
  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in creating anti-inflammatory agents.
  • Material Science: The compound can be utilized in developing specialty chemicals and materials due to its reactivity.

Interaction studies involving 3-(2-Bromo-4-methylphenyl)propiolic acid typically focus on its reactivity with biological targets or other chemical species. While specific interaction studies on this compound are sparse, its structural features suggest potential interactions with enzymes or receptors involved in inflammatory processes. Further research could elucidate its mechanisms of action and therapeutic potential.

Several compounds share structural similarities with 3-(2-Bromo-4-methylphenyl)propiolic acid. These include:

  • 2-Bromo-4-methylphenol
  • 3-Bromo-4-hydroxytoluene
  • 2-Bromo-p-cresol

Comparison Table

Compound NameStructural FeaturesUnique Characteristics
3-(2-Bromo-4-methylphenyl)propiolic acidBromine at 2-position; methyl at 4-positionPotential anti-inflammatory properties
2-Bromo-4-methylphenolBromine at 2-position; hydroxyl groupExhibits phenolic properties; used as an antioxidant
3-Bromo-4-hydroxytolueneBromine at 3-position; hydroxyl groupKnown for antimicrobial activity
2-Bromo-p-cresolBromine at 2-position; methyl groupUsed in various chemical syntheses

3-(2-Bromo-4-methylphenyl)propiolic acid is unique due to its propiolic acid moiety, which allows for distinct reactivity compared to the other compounds listed. This uniqueness may facilitate novel synthetic pathways and applications in medicinal chemistry.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

237.96294 g/mol

Monoisotopic Mass

237.96294 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-15

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